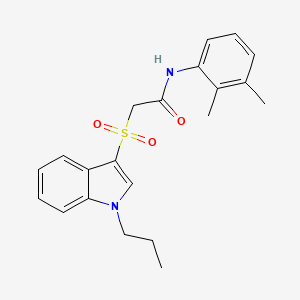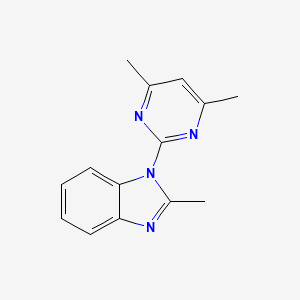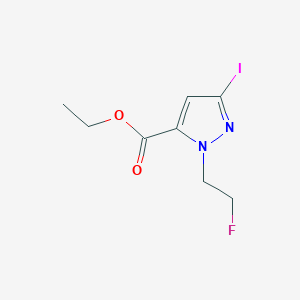![molecular formula C9H14O2 B2965413 2-Spiro[3.3]heptan-3-ylacetic acid CAS No. 2309457-81-4](/img/structure/B2965413.png)
2-Spiro[3.3]heptan-3-ylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Spiro[3.3]heptan-3-ylacetic acid” is a compound that belongs to the family of sterically constrained amino acids . It is derived from the spiro[3.3]heptane core , which is a key structural element in chemistry and is often used in medicinal chemistry as a 3D-shaped scaffold .
Synthesis Analysis
The synthesis of “this compound” involves the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N bis-nucleophiles . This synthesis process adds these novel amino acids to the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design .Molecular Structure Analysis
The molecular structure of “this compound” is derived from the spiro[3.3]heptane core . The spiro[3.3]heptane core is characterized by its non-coplanar exit vectors, which can mimic the mono-, meta-, and para-substituted benzene rings in drugs .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N bis-nucleophiles . This process constructs the four-membered rings in the spirocyclic scaffold .Wissenschaftliche Forschungsanwendungen
Optically Active Polyamides and Polymer Synthesis
Optically active spiro[3.3]heptane-derived compounds, such as (R)-spiro[3.3]heptane-2,6-dicarboxylic acid, have been utilized in the synthesis of oligo- and polyamides. These materials show significant potential in creating polymers with specific optical properties, which are soluble in common organic polar solvents and exhibit large positive Cotton effects, indicating their usefulness in materials science and potentially in optoelectronic applications (Tang et al., 1999).
Organocatalytic Synthesis for Medicinal Chemistry
The spiro[pyrrolidin-3,3'-oxindole] framework, which can be structurally related to 2-Spiro[3.3]heptan-3-ylacetic acid derivatives, is notable for its biological activity. A study demonstrated an enantioselective organocatalytic approach to synthesize these derivatives with high enantiopurity and structural diversity, offering a new route for the rapid development of compounds with potential medicinal properties (Chen et al., 2009).
Radical Chemistry and Photochemical Reactions
Research into spiro[3.3]heptan-3-yl radicals provides insight into their behavior in radical chemistry and photochemical reactions. These studies are crucial for understanding the fundamental reactions that these compounds undergo, which could have implications for developing new synthetic methods and materials (Roberts et al., 1986).
Antitumor Activity of Tryptanthrin Spiro Analogues
The synthesis of tryptanthrin spiro analogues with spiro-fused indolo[2,1-b]quinazoline and cyclopropa[a]pyrrolizine or 3-azabicyclo[3.1.0]hexane moieties has been explored. Some of these compounds showed promising antitumor activity against various cancer cell lines, highlighting the potential therapeutic applications of spiro[3.3]heptane derivatives in oncology (Filatov et al., 2018).
Fluorinated Building Blocks for Medicinal Chemistry
The development of fluorinated analogs based on the spiro[3.3]heptane motif for use in medicinal chemistry has been reported. These compounds are synthesized to exploit their three-dimensional shape and pattern of fluorine substitution, which could be advantageous in drug discovery for optimizing pharmacokinetic and pharmacodynamic properties (Chernykh et al., 2016).
Zukünftige Richtungen
The spiro[3.3]heptane core, from which “2-Spiro[3.3]heptan-3-ylacetic acid” is derived, has been shown to be a saturated benzene bioisostere . This suggests that it has potential for use in the development of new drugs . Furthermore, the synthesis of “this compound” adds to the family of sterically constrained amino acids, which have aroused much interest in the last decade due to their potential use in chemistry, biochemistry, and drug design .
Eigenschaften
IUPAC Name |
2-spiro[3.3]heptan-3-ylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-8(11)6-7-2-5-9(7)3-1-4-9/h7H,1-6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVBUYYMHSYKSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1H-indazol-6-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2965333.png)
![3-[[1-[(1,1-Dioxothiolan-3-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2965334.png)
![4-(4-methylbenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2965335.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(isoquinolin-1-yl)methanone](/img/structure/B2965337.png)
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-cyclopentyloxalamide](/img/structure/B2965340.png)
![N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2965341.png)
![3-Piperidin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2965343.png)




![2-(4-Benzylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2965353.png)
